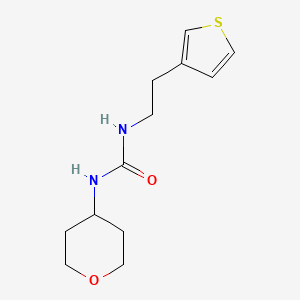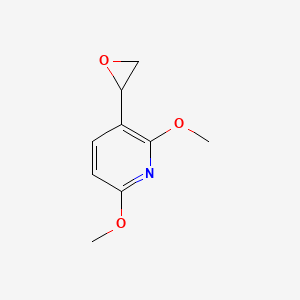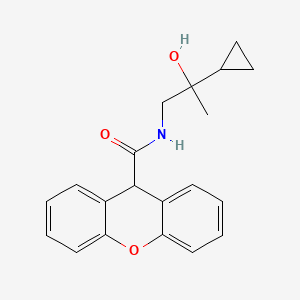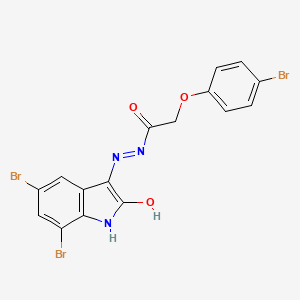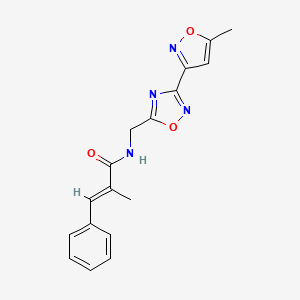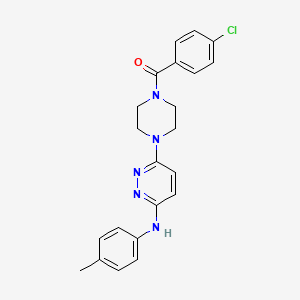
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as TASP0433864, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research.
Wirkmechanismus
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone inhibits the activity of several enzymes and signaling pathways, including phosphodiesterases, phosphatidylinositol 3-kinase (PI3K), and Akt. These enzymes and pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these processes, (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has the potential to slow the progression of various diseases.
Biochemical and Physiological Effects:
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. These effects have been observed in various cell lines and animal models, suggesting that (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has potential therapeutic value.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is that it has been shown to be effective in preclinical studies, making it a potential candidate for further research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective inhibitors. Another direction is to study the potential use of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in combination with other therapeutic agents, which may enhance its efficacy. Additionally, further studies on the safety and toxicity of this compound are needed to determine its potential use in clinical settings.
Synthesemethoden
The synthesis of (4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves several steps, including the formation of a pyridazine intermediate and the coupling of this intermediate with a piperazine derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer, neurological disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of several key enzymes and signaling pathways that are involved in these diseases.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-16-2-8-19(9-3-16)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMENAEZJCMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

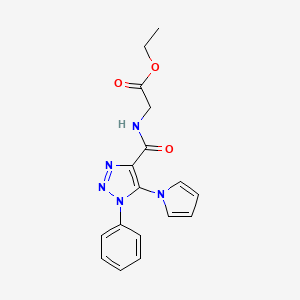
![5-Ethyl-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2874282.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2874284.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]-N-methylacetamide](/img/structure/B2874287.png)
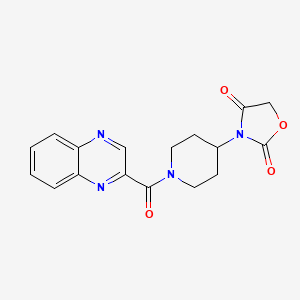
![1,3-Dimethyl-5,6-dihydrothieno[3,4-c]pyrrol-4-one](/img/structure/B2874289.png)
![[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride](/img/structure/B2874290.png)
